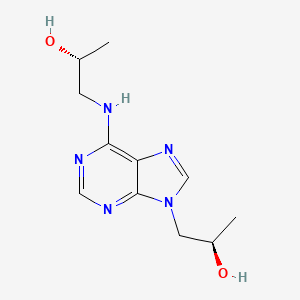
(R)-1-((9-((R)-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a hydroxypropyl group and a propanol moiety. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a hydroxypropyl halide, followed by the introduction of the propanol group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of ®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, and high-pressure reactors may be used to achieve the desired reaction conditions. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of strong bases like NaH or KOH.
Major Products
The major products formed from these reactions include various substituted purines, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of ®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. In cellular pathways, it may modulate signal transduction processes or interfere with the replication of viral genomes by incorporating into nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside with similar structural features but lacking the hydroxypropyl and propanol groups.
Guanosine: Another purine nucleoside with a different functional group arrangement.
Isopropanol: A simpler alcohol with a similar propanol moiety but lacking the purine base.
Uniqueness
®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol is unique due to its combination of a purine base with hydroxypropyl and propanol groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H17N5O2 |
|---|---|
Molecular Weight |
251.29 g/mol |
IUPAC Name |
(2R)-1-[[9-[(2R)-2-hydroxypropyl]purin-6-yl]amino]propan-2-ol |
InChI |
InChI=1S/C11H17N5O2/c1-7(17)3-12-10-9-11(14-5-13-10)16(6-15-9)4-8(2)18/h5-8,17-18H,3-4H2,1-2H3,(H,12,13,14)/t7-,8-/m1/s1 |
InChI Key |
MVHJBNFKZHBQHO-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@H](CNC1=C2C(=NC=N1)N(C=N2)C[C@@H](C)O)O |
Canonical SMILES |
CC(CNC1=C2C(=NC=N1)N(C=N2)CC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















